molecular formula C12H12O5 B7784066 (2E,4Z)-3-methyl-4-((5-methylfuran-2-yl)methylene)pent-2-enedioic acid

(2E,4Z)-3-methyl-4-((5-methylfuran-2-yl)methylene)pent-2-enedioic acid

Cat. No.: B7784066
M. Wt: 236.22 g/mol
InChI Key: VYSHNWBPRAODAM-ZUVZAJTGSA-N
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Description

(2E,4Z)-3-methyl-4-((5-methylfuran-2-yl)methylene)pent-2-enedioic acid is an organic compound with a complex structure that includes a furan ring and a conjugated diene system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,4Z)-3-methyl-4-((5-methylfuran-2-yl)methylene)pent-2-enedioic acid typically involves multi-step organic reactions. One common method includes the aldol condensation of 5-methylfuran-2-carbaldehyde with a suitable diene precursor under basic conditions. The reaction is followed by acid-catalyzed dehydration to form the conjugated diene system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2E,4Z)-3-methyl-4-((5-methylfuran-2-yl)methylene)pent-2-enedioic acid undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The conjugated diene system can be reduced to form saturated derivatives.

    Substitution: Electrophilic substitution reactions can occur on the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of saturated pentenedioic acid derivatives.

    Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

(2E,4Z)-3-methyl-4-((5-methylfuran-2-yl)methylene)pent-2-enedioic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (2E,4Z)-3-methyl-4-((5-methylfuran-2-yl)methylene)pent-2-enedioic acid involves its interaction with specific molecular targets. The conjugated diene system allows it to participate in various chemical reactions, while the furan ring can interact with biological macromolecules. These interactions can modulate biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    (2E,4Z)-3-methyl-4-((5-methylthiophen-2-yl)methylene)pent-2-enedioic acid: Similar structure but with a thiophene ring instead of a furan ring.

    (2E,4Z)-3-methyl-4-((5-methylpyrrole-2-yl)methylene)pent-2-enedioic acid: Similar structure but with a pyrrole ring.

Uniqueness

(2E,4Z)-3-methyl-4-((5-methylfuran-2-yl)methylene)pent-2-enedioic acid is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties compared to its thiophene and pyrrole analogs. The furan ring’s oxygen atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.

Properties

IUPAC Name

(E,4Z)-3-methyl-4-[(5-methylfuran-2-yl)methylidene]pent-2-enedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O5/c1-7(5-11(13)14)10(12(15)16)6-9-4-3-8(2)17-9/h3-6H,1-2H3,(H,13,14)(H,15,16)/b7-5+,10-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYSHNWBPRAODAM-ZUVZAJTGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=C(C(=CC(=O)O)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C(/C(=C/C(=O)O)/C)\C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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